molecular formula C19H18F3NO3 B2966663 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide CAS No. 2034598-48-4

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2966663
CAS No.: 2034598-48-4
M. Wt: 365.352
InChI Key: RAESFFNDARIJIO-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain, kidney, and cardiovascular system, where they are implicated in the regulation of neuronal excitability, renal podocyte function, and cardiac hypertrophy. This compound has emerged as a critical research tool for elucidating the pathophysiological roles of TRPC5, particularly in the context of neurological disorders such as anxiety and depression , as well as in proteinuric kidney diseases . Its mechanism of action involves direct antagonism of the channel, thereby modulating intracellular calcium signaling and downstream effectors. The research value of this benzamide derivative is underscored by its utility in preclinical models to investigate novel therapeutic pathways for conditions driven by aberrant TRPC5 activity, including chronic pain, emotional behaviors, and focal segmental glomerulosclerosis (FSGS). Ongoing research also explores its potential role in cancer cell proliferation and cardiovascular remodeling , making it a versatile compound for exploratory biology and target validation studies.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-12(10-13-2-7-17-15(11-13)8-9-25-17)23-18(24)14-3-5-16(6-4-14)26-19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAESFFNDARIJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The trifluoromethoxy group distinguishes this compound from analogs in (e.g., N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide and derivatives). These analogs feature alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy) at the para position of the benzamide (Table 1).

Table 1: Substituent Comparison of Benzamide Derivatives

Compound Substituent at Benzamide 4-Position Key Structural Features
Target Compound Trifluoromethoxy (-OCF₃) 2,3-Dihydrobenzofuran, propan-2-yl linker
, Compound 5 Methoxy (-OCH₃) Hydroxy-phenylpropan-2-yl side chain
, Compound 6 Ethoxy (-OCH₂CH₃) Ethoxy group, similar side chain
, Etobenzanid Ethoxymethoxy (-OCH₂OCH₂CH₃) 2,3-Dichlorophenyl group

The trifluoromethoxy group’s strong electron-withdrawing nature likely enhances oxidative stability compared to alkoxy groups . For example, trifluoromethylated compounds often exhibit prolonged half-lives in vivo due to resistance to cytochrome P450-mediated metabolism.

Role of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran component is absent in ’s benzamide-based pesticides (e.g., diflufenican , etobenzanid ). This bicyclic structure may confer advantages:

  • Increased lipophilicity : The oxygen atom in the furan ring could balance polarity, aiding membrane penetration .

By contrast, etobenzanid () uses a dichlorophenyl group for hydrophobic interactions, while diflufenican incorporates a pyridinecarboxamide scaffold, highlighting divergent strategies for agrochemical activity .

Research Findings and Mechanistic Insights

  • Metabolic Stability : The -OCF₃ group likely reduces metabolic degradation compared to -OCH₃ or -OCH₂CH₃, as seen in fluorinated agrochemicals like sulfentrazone () .
  • Binding Affinity : The dihydrobenzofuran ring may mimic natural substrates (e.g., tyrosine or phenylalanine derivatives), a strategy employed in kinase inhibitors.
  • Synergistic Effects : Combining electron-withdrawing (-OCF₃) and electron-donating (furan oxygen) groups could optimize charge distribution for target engagement.

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